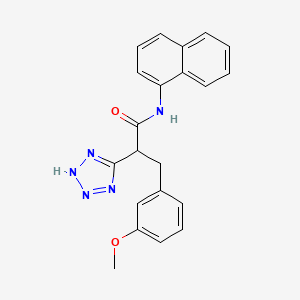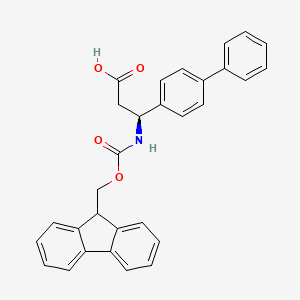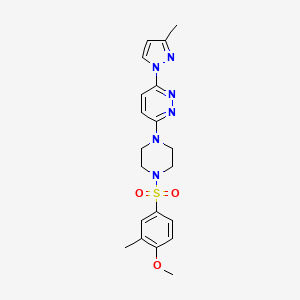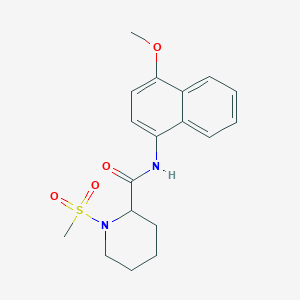
3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based drugs that have shown promise in the treatment of various diseases.
科学的研究の応用
Anticancer Activity
Naphthyridine derivatives, a class of heterocycles similar to 3-(3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide, have demonstrated significant anticancer activity. For instance, a novel compound 3u, from this class, showed notable anticancer activity in human malignant melanoma A375 cells. This compound induces necroptosis at low concentrations and apoptosis at high concentrations, influencing cell death pathways (Kong et al., 2018).
Antioxidant and Anticancer Properties
Compounds bearing a structure similar to the query chemical have exhibited strong antioxidant and anticancer activities. A study found that specific derivatives were significantly more potent as antioxidants compared to ascorbic acid. They also showed higher cytotoxicity against certain cancer cell lines, indicating their potential as therapeutic agents (Tumosienė et al., 2020).
Antibacterial and Antifungal Activities
Derivatives of 2-(6-methoxy-2-naphthyl)propionamide, closely related to the chemical , have been synthesized and shown to possess significant antibacterial and antifungal activities. They have displayed effectiveness comparable to standard antibacterial and antifungal agents in certain cases, highlighting their potential in antimicrobial therapy (Helal et al., 2013).
Potential in Osteoporosis Treatment
Compounds structurally related to the query chemical have been identified as potent antagonists for specific receptors, suggesting their potential in treating conditions like osteoporosis. These compounds demonstrated significant efficacy in vivo models of bone turnover, indicating their potential for clinical development (Hutchinson et al., 2003).
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-16-9-4-6-14(12-16)13-18(20-23-25-26-24-20)21(27)22-19-11-5-8-15-7-2-3-10-17(15)19/h2-12,18H,13H2,1H3,(H,22,27)(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFDNXWUJGUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2607230.png)



![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2607237.png)

![N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2607240.png)
![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)

![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)
